Cas no 144772-85-0 (3-chloro-4-ethylbenzene-1-sulfonyl chloride)

3-Chloro-4-ethylbenzene-1-sulfonyl chloride is a versatile sulfonylating agent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its molecular structure, featuring both chloro and ethyl substituents, enhances reactivity and selectivity in electrophilic aromatic substitution and nucleophilic displacement reactions. The compound is valued for its stability under standard storage conditions and its ability to act as a key intermediate in pharmaceutical and agrochemical applications. Its high purity and well-defined reactivity profile make it suitable for precise synthetic transformations, ensuring consistent performance in complex reaction sequences. Proper handling is required due to its moisture sensitivity and potential corrosiveness.
3-chloro-4-ethylbenzene-1-sulfonyl chloride structure
144772-85-0 structure
Product name:3-chloro-4-ethylbenzene-1-sulfonyl chloride
CAS No:144772-85-0
MF:C8H8Cl2O2S
MW:239.118919372559
MDL:MFCD19201128
CID:3753032
PubChem ID:21187107

3-chloro-4-ethylbenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 3-chloro-4-ethyl-
    • 3-Chloro-4-ethylbenzenesulfonyl chloride
    • 3-chloro-4-ethylbenzene-1-sulfonyl chloride
    • 144772-85-0
    • SCHEMBL7946185
    • 3-chloro-4-ethylbenzene-1-sulfonylchloride
    • EN300-276156
    • AKOS006334315
    • MDL: MFCD19201128
    • Inchi: InChI=1S/C8H8Cl2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2H2,1H3
    • InChI Key: NXROGOARSHZAKU-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 237.9622061Da
  • Monoisotopic Mass: 237.9622061Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 3.4

3-chloro-4-ethylbenzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-276156-10.0g
3-chloro-4-ethylbenzene-1-sulfonyl chloride
144772-85-0 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-276156-10g
3-chloro-4-ethylbenzene-1-sulfonyl chloride
144772-85-0 95%
10g
$4545.0 2023-09-10
Aaron
AR028LLX-5g
3-chloro-4-ethylbenzene-1-sulfonylchloride
144772-85-0 95%
5g
$4240.00 2023-12-16
Aaron
AR028LLX-10g
3-chloro-4-ethylbenzene-1-sulfonylchloride
144772-85-0 95%
10g
$6275.00 2023-12-16
1PlusChem
1P028LDL-50mg
3-chloro-4-ethylbenzene-1-sulfonylchloride
144772-85-0 95%
50mg
$354.00 2024-06-20
Enamine
EN300-276156-2.5g
3-chloro-4-ethylbenzene-1-sulfonyl chloride
144772-85-0 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-276156-5.0g
3-chloro-4-ethylbenzene-1-sulfonyl chloride
144772-85-0 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-276156-0.1g
3-chloro-4-ethylbenzene-1-sulfonyl chloride
144772-85-0 95.0%
0.1g
$366.0 2025-03-20
Enamine
EN300-276156-0.05g
3-chloro-4-ethylbenzene-1-sulfonyl chloride
144772-85-0 95.0%
0.05g
$245.0 2025-03-20
Enamine
EN300-276156-1g
3-chloro-4-ethylbenzene-1-sulfonyl chloride
144772-85-0 95%
1g
$1057.0 2023-09-10

Additional information on 3-chloro-4-ethylbenzene-1-sulfonyl chloride

Introduction to 3-Chloro-4-Ethylbenzene-1-Sulfonyl Chloride (CAS No. 144772-85-0)

3-Chloro-4-ethylbenzene-1-sulfonyl chloride (CAS No. 144772-85-0) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzene ring and a sulfonyl chloride functional group. The combination of these features makes it an important intermediate in the synthesis of various bioactive molecules and functional materials.

The molecular formula of 3-chloro-4-ethylbenzene-1-sulfonyl chloride is C9H9Cl2O2S, and its molecular weight is approximately 256.14 g/mol. The compound is a white to off-white solid at room temperature and is highly reactive due to the presence of the sulfonyl chloride group. This reactivity allows it to participate in a wide range of chemical reactions, including nucleophilic substitution, which is crucial for its applications in organic synthesis.

In the context of pharmaceutical research, 3-chloro-4-ethylbenzene-1-sulfonyl chloride has gained attention as a key intermediate in the development of novel drugs. Recent studies have explored its potential in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of a series of sulfonamide derivatives with potent anti-inflammatory activity. These derivatives were found to inhibit the production of pro-inflammatory cytokines, making them promising candidates for the treatment of inflammatory diseases.

Beyond pharmaceutical applications, 3-chloro-4-ethylbenzene-1-sulfonyl chloride has also found use in materials science. Its reactivity and functional versatility make it suitable for the preparation of polymers and other advanced materials. Research published in the journal Macromolecules highlighted the use of this compound in the synthesis of sulfonated polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as membrane technology and electronic materials.

The synthetic routes for preparing 3-chloro-4-ethylbenzene-1-sulfonyl chloride have been well-documented in the literature. One common method involves the sulfonation of 3-chloro-4-ethyltoluene followed by chlorination to form the sulfonyl chloride group. This process typically requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, reducing the use of hazardous reagents and minimizing waste generation.

In terms of safety and handling, 3-chloro-4-ethylbenzene-1-sulfonyl chloride should be managed with appropriate precautions due to its reactivity and potential health hazards. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves, goggles, and respiratory protection. Storage should be in a cool, dry place away from incompatible materials.

The market demand for 3-chloro-4-ethylbenzene-1-sulfonyl chloride has been growing steadily due to its diverse applications. Key players in the chemical industry are investing in research and development to improve production processes and expand their product offerings. The global market for this compound is expected to continue growing as new applications are discovered and existing ones are optimized.

In conclusion, 3-chloro-4-ethylbenzene-1-sulfonyl chloride (CAS No. 144772-85-0) is a valuable compound with significant potential in various fields. Its unique chemical properties make it an essential intermediate in pharmaceutical research, organic synthesis, and materials science. Ongoing research continues to uncover new applications and improve synthetic methods, ensuring its relevance and importance in the scientific community.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.